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For Researchers, Scientists, and Drug Development Professionals: An objective guide to the
preclinical and clinical profiles of two key allosteric SHP2 inhibitors.

The Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by
the PTPN11 gene, has emerged as a critical node in oncogenic signaling pathways. Its role in
activating the RAS-MAPK pathway downstream of receptor tyrosine kinases (RTKs) has made
it a compelling target for cancer therapy.[1][2] This has led to the development of several small
molecule inhibitors, with JAB-3068 and TNO155 being two prominent examples. This guide
provides a comprehensive comparison of these two allosteric SHP2 inhibitors, summarizing
their performance based on available experimental data.

At a Glance: Key Quantitative Data

To facilitate a direct comparison of JAB-3068 and TNO155, the following tables summarize
their key preclinical and clinical parameters.
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Parameter JAB-3068 TNO155 Reference
Small molecule, Small molecule,

Drug Type allosteric SHP2 allosteric SHP2 [3114]
inhibitor inhibitor
Jacobio ]

Developer ) Novartis [5][6]
Pharmaceuticals

Development Status

Discontinued

Phase I/Il Clinical

[5107]

Trials
Biochemical IC50 25.8 nM 11 nM [6]1[8]
Cellular IC50 (KYSE- _
2.17 uM Not Available [8]

520 cells)

Table 1: General and Biochemical Comparison
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Species Parameter TNO155 Value Reference
Clearance

Mouse , 24 [6]
(mL/min/kg)

Volume of Distribution -

(L/kg)

Half-life (hours) 2 [6]

Oral Bioavailability
78 [6]

(%)
Clearance

Rat _ 15 [6]
(mL/min/kg)

Volume of Distribution 6]

(L/kg)

Half-life (hours) 8 [6]

Oral Bioavailability
100 [6]

(%)
Clearance

Dog , 4 [6]
(mL/min/kg)

Volume of Distribution -

(L/kg)

Half-life (hours) 9 [6]

Oral Bioavailability
>100 [6]

(%)
Clearance

Monkey ) 6 [6]
(mL/min/kg)

Volume of Distribution 6]

(L/kg)

Half-life (hours) 9 [6]
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Oral Bioavailability
(%)

[6]

Table 2: Preclinical Pharmacokinetic Profile of TNO155 (Detailed preclinical pharmacokinetic

data for JAB-3068 is not publicly available.)

Mechanism of Action and Signaling Pathway

Both JAB-3068 and TNO155 are allosteric inhibitors of SHP2.[3][4] They bind to a tunnel-like
pocket in the protein, stabilizing it in a closed, auto-inhibited conformation. This prevents the N-
SH2 domain from binding to phosphotyrosine residues on upstream signaling partners, thereby
blocking the catalytic activity of the PTP domain. The primary consequence of SHP2 inhibition
is the suppression of the RAS-MAPK signaling cascade, which is frequently hyperactivated in
various cancers and plays a central role in cell proliferation, survival, and differentiation.[3]
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Caption: SHP2 Signaling Pathway and Inhibition.

Experimental Protocols
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Detailed experimental protocols for the characterization of SHP2 inhibitors are crucial for the
reproducibility and interpretation of results. Below are generalized methodologies for key
assays.

Biochemical SHP2 Phosphatase Activity Assay

This assay quantifies the enzymatic activity of purified SHP2 protein and the inhibitory potential
of test compounds.

o Protein Purification: Recombinant full-length or the catalytic domain of human SHP2 is
expressed and purified.

o Substrate: A synthetic phosphopeptide or a fluorogenic substrate like 6,8-Difluoro-4-
Methylumbelliferyl Phosphate (DiFMUP) is used.

o Reaction: Purified SHP2 is incubated with varying concentrations of the inhibitor (e.g., JAB-
3068 or TNO155) in an assay buffer. The enzymatic reaction is initiated by the addition of the
substrate.

¢ Detection: The dephosphorylation of the substrate is measured over time. For DIFMUP, the
resulting fluorescence is quantified using a plate reader.

» Data Analysis: The rate of the enzymatic reaction is calculated, and the IC50 value (the
concentration of inhibitor required to reduce enzyme activity by 50%) is determined by fitting
the data to a dose-response curve.

Cellular Proliferation Assay

This assay assesses the effect of SHP2 inhibitors on the growth of cancer cell lines.

o Cell Culture: Cancer cell lines with known dependence on SHP2 signaling (e.g., KYSE-520
esophageal squamous carcinoma cells) are cultured under standard conditions.

o Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of
the SHP2 inhibitor.

e Incubation: The cells are incubated for a defined period (e.g., 72 hours).
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 Viability Assessment: Cell viability is measured using a colorimetric assay such as MTT or a
fluorescence-based assay like CellTiter-Glo.

» Data Analysis: The absorbance or luminescence readings are normalized to untreated
controls, and the IC50 value is calculated.

In Vivo Tumor Xenograft Model

This assay evaluates the anti-tumor efficacy of SHP2 inhibitors in a living organism.

Cell Implantation: Human cancer cells are subcutaneously injected into
immunocompromised mice.

e Tumor Growth: Tumors are allowed to grow to a palpable size.

o Treatment Administration: Mice are randomized into treatment and control groups. The SHP2
inhibitor is administered orally at a specified dose and schedule.

e Tumor Measurement: Tumor volume is measured regularly using calipers.

e Endpoint: The study is concluded when tumors in the control group reach a predetermined
size, and the tumors are excised for further analysis (e.g., Western blotting for pathway
modulation).
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Caption: Drug Discovery and Development Workflow.
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Clinical Development and Future Outlook

TNO155 is currently being evaluated in several Phase | and Il clinical trials, both as a
monotherapy and in combination with other targeted agents, such as KRAS G12C inhibitors.[9]
Early clinical data for TNO155 have shown a favorable pharmacokinetic profile and evidence of
target engagement.[7] The combination strategies are based on the rationale that SHP2
inhibition can overcome resistance to other targeted therapies.

In contrast, the development of JAB-3068 has been discontinued.[5] While the precise reasons
for this decision are not publicly detailed, it highlights the challenges in translating preclinical
potency into clinical success.

In conclusion, both JAB-3068 and TNO155 are potent allosteric inhibitors of SHP2 with
demonstrated preclinical activity. However, TNO155 has progressed further in clinical
development and has a more extensively characterized preclinical pharmacokinetic profile. The
ongoing clinical trials for TNO155 will be crucial in determining the ultimate therapeutic value of
SHP2 inhibition in oncology. The story of these two inhibitors underscores the rigorous and
often challenging path of drug development.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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